molecular formula C15H24O4 B576587 (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one CAS No. 13855-87-3

(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one

Cat. No.: B576587
CAS No.: 13855-87-3
M. Wt: 268.353
InChI Key: JABJXLKFPCKNKT-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is a compound derived from hops, specifically from the bitter acids found in the plant Humulus lupulus. It is a member of the humulinic acid family, which are known for their role in the brewing industry due to their contribution to the bitterness of beer. The molecular formula of dihydrohumulinic acid B is C15H24O4, and it has a molar mass of 268.34866 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one can be synthesized through the hydrogenation of humulinic acid. This process involves the addition of hydrogen to the double bonds present in humulinic acid, resulting in the formation of dihydrohumulinic acid B. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, the production of dihydrohumulinic acid B involves the extraction of humulinic acid from hops, followed by its hydrogenation. The extraction process includes the use of solvents like ethanol or methanol to isolate the humulinic acid from the hop resins. The subsequent hydrogenation step is performed in large reactors equipped to handle the high-pressure conditions required for the reaction .

Chemical Reactions Analysis

Types of Reactions: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of dihydrohumulinic acid B, which can have different functional groups attached depending on the reagents used .

Scientific Research Applications

(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dihydrohumulinic acid B involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .

Comparison with Similar Compounds

Uniqueness: (4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one is unique due to its specific hydrogenation state, which imparts distinct chemical and biological properties compared to its non-hydrogenated counterparts. Its specific structure allows for unique interactions with biological targets, making it a compound of interest in various fields of research .

Properties

CAS No.

13855-87-3

Molecular Formula

C15H24O4

Molecular Weight

268.353

IUPAC Name

(4R,5S)-3,5-dihydroxy-2-(3-methylbutanoyl)-4-(3-methylbutyl)cyclopent-2-en-1-one

InChI

InChI=1S/C15H24O4/c1-8(2)5-6-10-13(17)12(15(19)14(10)18)11(16)7-9(3)4/h8-10,14,17-18H,5-7H2,1-4H3/t10-,14-/m0/s1

InChI Key

JABJXLKFPCKNKT-HZMBPMFUSA-N

SMILES

CC(C)CCC1C(C(=O)C(=C1O)C(=O)CC(C)C)O

Origin of Product

United States

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